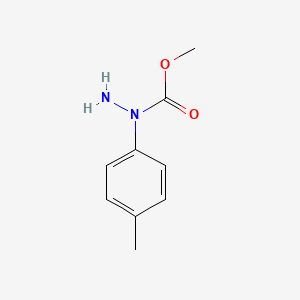

Methyl 1-(p-tolyl)hydrazinecarboxylate

Description

Methyl 1-(p-tolyl)hydrazinecarboxylate is a hydrazine derivative featuring a p-tolyl (4-methylphenyl) group attached to a hydrazinecarboxylate ester. Its synthesis typically involves condensation reactions between substituted hydrazines and carbonyl-containing reagents, followed by characterization via spectroscopic methods (e.g., IR, NMR, HRMS) and chromatographic techniques .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl N-amino-N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-7-3-5-8(6-4-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |

InChI Key |

IDMGPDOYBXNEOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(p-tolyl)hydrazinecarboxylate typically involves the reaction of p-tolylhydrazine with methyl chloroformate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

[ \text{p-Tolylhydrazine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(p-tolyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Reduction: It can be reduced to the corresponding hydrazine derivative.

Oxidation: It can be oxidized to form the corresponding azine or diazene compounds.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding hydrazine derivative.

Oxidation: The major products are azine or diazene compounds.

Substitution: The major products are substituted hydrazine derivatives.

Scientific Research Applications

Methyl 1-(p-tolyl)hydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(p-tolyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The p-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Positional Isomerism (p-Tolyl vs. m-Tolyl)

Replacing the para-methyl group in Methyl 1-(p-tolyl)hydrazinecarboxylate with a meta-methyl group (as in 1-Methyl-1-(m-tolyl)hydrazine, CAS 72233-91-1) alters steric and electronic properties.

Electron-Withdrawing vs. Electron-Donating Substituents

- p-Chlorophenyl and p-Bromophenyl Analogues : Substituting the methyl group with halogens (e.g., Cl, Br) increases electron-withdrawing effects, which may enhance stability but reduce solubility in polar solvents. Such modifications have been linked to diminished TNF-α inhibitory activity compared to the p-tolyl group .

- p-Methoxyphenyl Analogues : Introducing methoxy groups improves solubility but can destabilize the hydrazinecarboxylate moiety due to increased electron density, leading to lower thermal stability .

Variations in the Hydrazinecarboxylate Moiety

Ester Group Modifications

Replacing the methyl ester with bulkier groups (e.g., tert-butyl) impacts steric hindrance and hydrolysis susceptibility. For example, tert-Butyl 1-(p-tolyl)hydrazinecarboxylate (compound 14a, ) has a higher melting point (mp) of 83°C compared to methyl esters, likely due to enhanced crystalline packing. However, tert-butyl derivatives may exhibit slower reaction kinetics in nucleophilic substitutions .

Hydrazine-Linked Heterocycles

Incorporating hydrazinecarboxylate into heterocyclic frameworks enhances bioactivity:

- Pyrazole Derivatives : Compounds like 3-(hydrazinyloxy)-1-(3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (ME-1, ) show distinct NMR signals (δ 5.38 for p-tolyl methyl) and moderate antimicrobial activity.

- Thiazole Derivatives : Methyl (2E)-2-{1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}hydrazinecarboxylate () demonstrates enhanced anti-MRSA activity due to the thiazole ring’s electron-deficient nature, which improves membrane penetration .

Anti-Inflammatory Activity

The p-tolyl group is critical for maintaining anti-inflammatory efficacy. In piperazine-based analogues (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine), the p-tolyl moiety enhances histamine receptor binding, reducing edema in rat models by 40–60% compared to chloro- or bromo-substituted derivatives .

Antimicrobial Activity

Hydrazinecarboxylates with appended heterocycles exhibit variable antimicrobial profiles:

- Pyridinyl Derivatives : Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate (CAS 109352-76-3) shows moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to improved solubility from the pyridine ring .

- Thiazole Derivatives : Substitution with thiazole rings (e.g., compound 1b in ) enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2–4 µg/mL) .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.